molecular formula C10H16O2 B173813 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one CAS No. 199797-32-5

5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one

Cat. No. B173813
M. Wt: 168.23 g/mol
InChI Key: LSGCAEJYDNWOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one is a chemical compound that belongs to the oxepin family. It has a cyclic structure with a seven-membered ring containing an oxygen atom. This compound has gained attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one is not fully understood. However, it is believed to work by inhibiting certain enzymes that play a role in inflammation and cancer growth.

Biochemical And Physiological Effects

Studies have shown that 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one has anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. It has also been investigated for its potential to inhibit cancer cell growth.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in lab experiments is its ability to inhibit inflammation and cancer cell growth. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

1. Investigating the potential use of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in drug delivery systems.
2. Studying the mechanism of action of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in more detail.
3. Investigating the potential use of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in the treatment of other inflammatory diseases.
4. Studying the toxicity of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in animal models.
5. Investigating the potential use of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in combination with other drugs for the treatment of cancer.

Synthesis Methods

The synthesis of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one can be achieved through various methods. One of the most common methods is the reaction of 2,3-dimethyl-2-butene with maleic anhydride in the presence of a catalyst. This reaction leads to the formation of the oxepin ring.

Scientific Research Applications

5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one has shown potential applications in scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in drug delivery systems.

properties

CAS RN

199797-32-5

Product Name

5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

5-methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one

InChI

InChI=1S/C10H16O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h4,7,9H,5-6H2,1-3H3

InChI Key

LSGCAEJYDNWOBG-UHFFFAOYSA-N

SMILES

CC1=CCC(OC(=O)C1)C(C)C

Canonical SMILES

CC1=CCC(OC(=O)C1)C(C)C

synonyms

2(3H)-Oxepinone,6,7-dihydro-4-methyl-7-(1-methylethyl)-(9CI)

Origin of Product

United States

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